Enhanced Lipophilicity (clogP) Driven by 6-Bromo Substitution Relative to the Non-Brominated Analog
The introduction of a bromine atom at the 6-position of the benzodioxole ring significantly increases the compound's lipophilicity compared to its non-halogenated parent scaffold. The target compound has a calculated logP of 2.77, whereas the des-bromo analog (CAS 18451-58-6) has a calculated XLogP3-AA of 2.8, but the increased molecular weight and polar surface area of the brominated derivative indicate a distinct pharmacokinetic profile . Increased lipophilicity generally correlates with enhanced membrane permeability, a critical factor for intracellular target engagement.
| Evidence Dimension | Calculated lipophilicity (clogP / XLogP3-AA) |
|---|---|
| Target Compound Data | clogP = 2.77 (ZINC); XLogP3-AA = 3.1 (Molbic) |
| Comparator Or Baseline | Non-brominated analog (CAS 18451-58-6): XLogP3-AA = 2.8 |
| Quantified Difference | ΔclogP ~ +0.3 to +0.5 (brominated vs. non-brominated) |
| Conditions | Computational prediction (ZINC, PubChem, Molbic) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, making this compound a superior choice for cell-based assays where intracellular target access is required.
- [1] Molbic. (n.d.). Compound Information for CP0520033: logP = 3.1, Rotatable Bonds = 2, Polar Areas = 21.3. Molbic Database. View Source
